

# Spectroscopic Profile of 3-tert-butyltoluene: A Technical Guide

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## Compound of Interest

Compound Name: 3-tert-Butyltoluene

Cat. No.: B089660

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## Introduction

**3-tert-butyltoluene** is an aromatic hydrocarbon of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-tert-butyltoluene**. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-tert-butyltoluene**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.3	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
2.35	Singlet	3H	Methyl protons (-CH <sub>3</sub> )
1.31	Singlet	9H	tert-Butyl protons (-C(CH <sub>3</sub> ) <sub>3</sub> )

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~151	Quaternary aromatic carbon ( $\text{C}-\text{C}(\text{CH}_3)_3$ )
~137	Quaternary aromatic carbon ( $\text{C}-\text{CH}_3$ )
~128	Aromatic CH
~125	Aromatic CH
~122	Aromatic CH
34.4	Quaternary tert-butyl carbon ( $-\text{C}(\text{CH}_3)_3$ )
31.3	tert-Butyl methyl carbons ( $-\text{C}(\text{CH}_3)_3$ )
21.4	Methyl carbon ( $-\text{CH}_3$ )

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2870	Strong	Aliphatic C-H stretch (tert-butyl and methyl)
~1600, ~1480	Medium-Strong	Aromatic C=C ring stretch
~1365	Strong	C-H bend (tert-butyl)
~880-750	Strong	C-H out-of-plane bend (aromatic substitution pattern)

Note: Predicted absorption bands based on characteristic frequencies for substituted benzenes. Actual values may vary depending on the sampling method.

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity	Assignment
148	Moderate	Molecular Ion $[M]^+$
133	High	$[M-CH_3]^+$ (Loss of a methyl group)[1]
105	Moderate	$[M-C_3H_7]^+$ (Loss of a propyl fragment)[1]

Note: The fragmentation pattern is consistent with the cleavage of the tert-butyl group, a common fragmentation pathway for alkylbenzenes.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation ( $^1H$ and $^{13}C$ NMR):

- Materials: 5-10 mg of **3-tert-butyltoluene** for  $^1H$  NMR (10-50 mg for  $^{13}C$  NMR), 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ), NMR tube, Pasteur pipette, small vial.[2][3][4][5][6][7][8]
- Procedure:
  - Weigh the sample accurately in a clean, dry vial.
  - Add the deuterated solvent to the vial to dissolve the sample.
  - Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

- Ensure the liquid height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

## 2. Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Parameters (Typical):
  - Pulse Sequence: Standard single pulse.
  - Number of Scans: 8-16.
  - Relaxation Delay: 1-5 seconds.
  - Acquisition Time: 2-4 seconds.
  - Spectral Width: 0-15 ppm.
- <sup>13</sup>C NMR Parameters (Typical):
  - Pulse Sequence: Proton-decoupled single pulse.
  - Number of Scans: 128-1024 (or more, depending on concentration).
  - Relaxation Delay: 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: 0-220 ppm.

## 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Liquid Film):

- Materials: **3-tert-butyltoluene**, two salt plates (e.g., NaCl or KBr), Pasteur pipette.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Procedure:
  - Ensure the salt plates are clean and dry.
  - Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.
  - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

### 2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters (Typical):
  - Scan Range:  $4000\text{--}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
- Procedure:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the prepared salt plate assembly in the sample holder of the spectrometer.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

### 1. Sample Introduction and Ionization (GC-MS):

- Materials: Dilute solution of **3-tert-butyltoluene** in a volatile solvent (e.g., dichloromethane or hexane).
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- GC Parameters (Typical):
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
  - Column: A non-polar capillary column (e.g., DB-5ms).
- MS Parameters (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

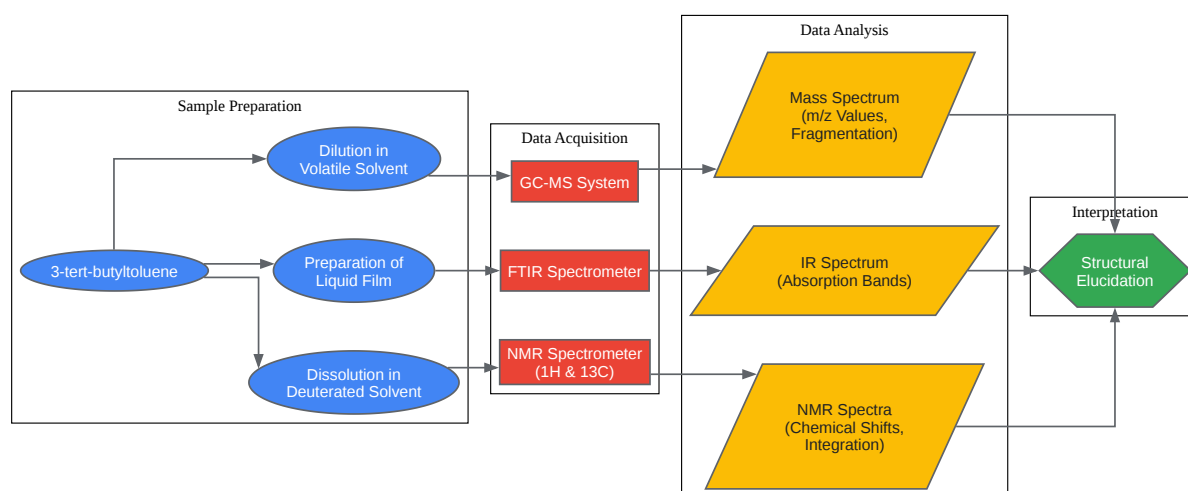
### 2. Data Analysis:

- Identify the peak corresponding to **3-tert-butyltoluene** in the total ion chromatogram (TIC).

- Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
- Compare the obtained spectrum with a library of mass spectra (e.g., NIST/Wiley) for confirmation.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-tert-butyltoluene**.



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General workflow for spectroscopic analysis.

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